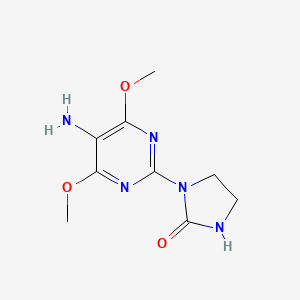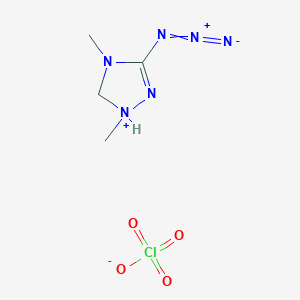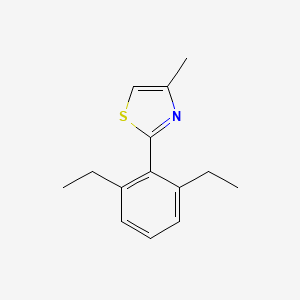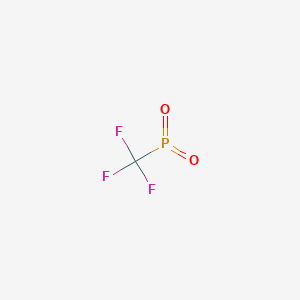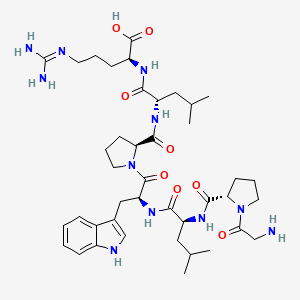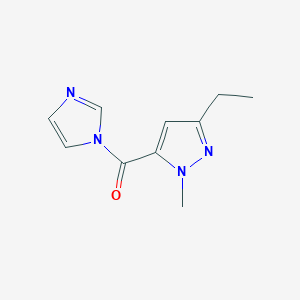
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone is a compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with an imidazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a polar solvent to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology
The compound’s biological applications include its use as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes makes it useful for studying biological processes and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings[9][9].
Mechanism of Action
The mechanism of action of (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1-phenyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone
- (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-triazol-1-yl)methanone
- (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
Uniqueness
What sets (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone apart from similar compounds is its specific combination of pyrazole and imidazole rings. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
880495-49-8 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(5-ethyl-2-methylpyrazol-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H12N4O/c1-3-8-6-9(13(2)12-8)10(15)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
InChI Key |
IDQNAMAUHRQWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N2C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


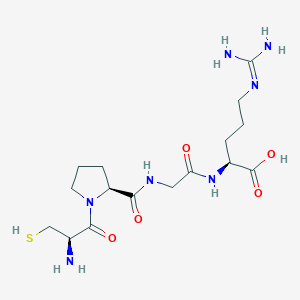
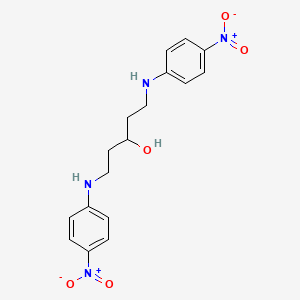
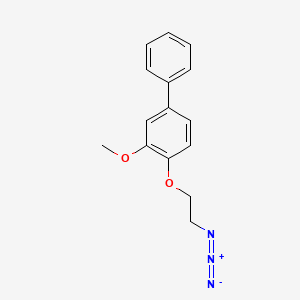
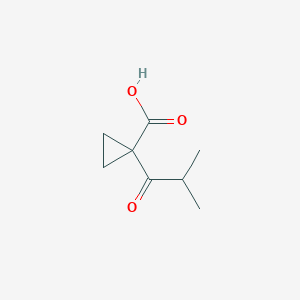
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
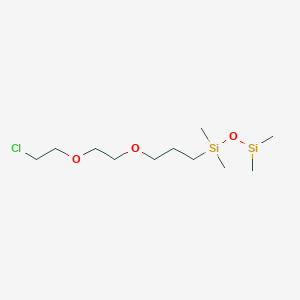

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
